MAGE-3 (112-120) is a peptide derived from the melanoma antigen gene family A, specifically from the MAGE-A3 protein. This peptide, with the sequence KVAELVHFL, is significant in cancer immunotherapy, particularly in targeting tumors that express the MAGE-A3 antigen. The presence of this peptide on tumor cells allows for the activation of T cell responses, making it a focal point in developing personalized cancer treatments.
MAGE-3 is classified as a tumor-associated antigen and is part of the larger family of cancer/testis antigens. These antigens are typically expressed in various tumors but are not found in normal tissues, except for the testis. MAGE-3 is encoded by the MAGE-A3 gene located on chromosome X and is recognized by T cells when presented by major histocompatibility complex class I molecules, specifically HLA-A*0201 .
The synthesis of MAGE-3 (112-120) involves solid-phase peptide synthesis, a widely used method for producing peptides with high purity. In this process, the peptide is assembled stepwise on a solid support, utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The final product undergoes purification through high-performance liquid chromatography and is verified for identity and purity using mass spectrometry .
MAGE-3 (112-120) has a specific amino acid sequence: KVAELVHFL. Its molecular structure can be analyzed using various bioinformatics tools that predict its three-dimensional conformation based on its sequence. The peptide's binding affinity to HLA-A*0201 is crucial for its recognition by T cells, which can be evaluated through structural modeling and molecular dynamics simulations .
MAGE-3 (112-120) primarily participates in immunological reactions where it binds to HLA-A*0201 molecules on antigen-presenting cells. This interaction triggers T cell activation and proliferation. The peptide can also undergo modifications such as phosphorylation or glycosylation during post-translational processes, although these are less common in synthetic peptides used for therapeutic purposes .
The mechanism of action for MAGE-3 (112-120) involves its presentation on the surface of tumor cells via HLA-A*0201 molecules. When CD8+ T cells recognize this complex, they become activated and initiate an immune response against the tumor. This process includes the release of cytotoxic granules containing perforin and granzymes that induce apoptosis in target cells expressing the MAGE-3 antigen . Studies have shown that T cell receptors targeting this peptide can effectively kill tumor cells in vitro, demonstrating its potential for therapeutic applications .
MAGE-3 (112-120) is a non-glycosylated peptide with a molecular weight of approximately 1,200 Da. It is soluble in dimethyl sulfoxide and aqueous buffers at physiological pH. The stability of this peptide under various conditions (e.g., temperature, pH) is essential for its application in therapeutic settings, where it must remain intact to elicit an immune response .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2